2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride
Description
Crystallographic Analysis of Quinoline Core Architecture
The crystallographic investigation of quinoline derivatives closely related to 2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride reveals fundamental insights into the structural organization of the quinoline core architecture. Crystal structure determination of similar compounds demonstrates that the quinoline ring system maintains an essentially planar configuration, with root mean square deviations typically ranging from 0.012 to 0.020 Angstroms. This planarity is crucial for understanding the electronic conjugation throughout the aromatic system and influences both the chemical reactivity and physical properties of the compound.
The dihedral relationships between the quinoline core and substituted phenyl rings provide critical information about molecular conformation. In related chlorophenyl-substituted quinoline compounds, the phenyl ring substituents consistently form dihedral angles with the quinoline plane ranging from 8.46 to 8.49 degrees. These angular relationships are significant because they influence the overall molecular geometry and affect intermolecular interactions in the solid state. The relatively small dihedral angles suggest that the aromatic systems maintain considerable overlap, facilitating extended conjugation and potentially influencing the electronic properties of the molecule.
Bond length analysis within the quinoline framework reveals important structural characteristics that define the electronic distribution throughout the molecule. The carbon-carbon bond lengths within the quinoline core typically range from 1.29 to 1.42 Angstroms, with the carbon-nitrogen bonds measuring approximately 1.277 to 1.285 Angstroms. These measurements are consistent with the aromatic character of the quinoline system and provide benchmarks for understanding the electronic structure. The carbon-chlorine bond lengths in related chlorinated quinoline derivatives measure approximately 1.750 to 1.756 Angstroms, indicating typical aromatic carbon-halogen bonding characteristics.
Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure of quinoline derivatives. Hydrogen bonding patterns and pi-pi stacking interactions play crucial roles in determining crystal stability and molecular arrangement. In related compounds, centroid-to-centroid distances for pi-pi interactions typically range from 3.50 to 3.93 Angstroms, demonstrating significant aromatic stacking contributions to crystal packing. These interactions are fundamental to understanding the solid-state behavior and physical properties of the compound.
The unit cell parameters for related quinoline compounds provide additional structural context. Monoclinic crystal systems are commonly observed, with typical unit cell dimensions including a-axis lengths of 6.21 to 19.46 Angstroms, b-axis lengths of 14.57 to 20.54 Angstroms, and c-axis lengths of 6.80 to 11.25 Angstroms. Beta angles typically range from 91.88 to 101.13 degrees, reflecting the monoclinic symmetry. These crystallographic parameters establish the fundamental geometric framework within which individual molecules are organized in the solid state.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis of quinoline derivatives provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. Proton nuclear magnetic resonance spectra of related quinoline compounds consistently demonstrate characteristic chemical shift patterns that reflect the aromatic nature of the quinoline core and the influence of substituent groups. Aromatic protons within the quinoline system typically appear in the downfield region between 7.2 and 8.5 parts per million, with specific chemical shifts depending on the electronic effects of substituents.
The methyl group substituents in quinoline derivatives produce characteristic signals in the upfield region of proton nuclear magnetic resonance spectra. In 6-methylquinoline derivatives, the methyl group typically resonates between 2.5 and 3.0 parts per million, appearing as a sharp singlet due to the lack of coupling with neighboring protons. This chemical shift range reflects the aromatic deshielding effect of the quinoline ring system while maintaining the characteristic high-field position expected for methyl groups. The integration patterns and coupling constants provide additional structural confirmation and help establish the substitution pattern around the quinoline core.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by revealing the carbon framework of the molecule. Aromatic carbon atoms within quinoline derivatives typically resonate between 115 and 170 parts per million, with specific chemical shifts influenced by the electronic environment created by substituent groups. The carbonyl carbon in carbonyl chloride derivatives appears significantly downfield, typically around 170 to 180 parts per million, reflecting the electron-withdrawing nature of the chlorine atom and the sp2 hybridization of the carbonyl carbon. Quaternary carbon atoms within the aromatic system can be distinguished from protonated carbons through their characteristic chemical shifts and coupling patterns.
Infrared spectroscopic analysis provides crucial information about functional group identity and molecular vibrations within this compound. The carbonyl chloride functional group produces highly characteristic infrared absorption bands that serve as definitive structural markers. Carbonyl stretching vibrations in acyl chlorides typically appear at frequencies between 1790 and 1815 wavenumbers, significantly higher than those observed for other carbonyl-containing functional groups due to the electron-withdrawing effect of the chlorine atom. This high-frequency carbonyl stretch provides unambiguous confirmation of the carbonyl chloride functionality.
Aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the quinoline core produce characteristic absorption bands in the 1400 to 1600 wavenumber region. These bands reflect the conjugated aromatic system and provide information about the electronic structure of the quinoline framework. Carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region for aromatic protons, while aliphatic carbon-hydrogen stretches from methyl substituents typically occur between 2850 and 3000 wavenumbers. The fingerprint region below 1400 wavenumbers contains numerous characteristic absorption bands that reflect the specific molecular structure and substitution pattern.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural characterization. High-resolution electrospray ionization mass spectrometry typically produces molecular ion peaks that confirm the exact molecular formula and mass of the compound. For quinoline derivatives with molecular formulas similar to this compound, molecular ion peaks appear at mass-to-charge ratios corresponding to the calculated molecular weight, often with characteristic isotope patterns reflecting the presence of chlorine atoms. Fragmentation patterns provide additional structural information through the identification of characteristic fragment ions that result from specific bond cleavages within the molecule.
Computational Chemistry Studies (Density Functional Theory-based Molecular Orbital Analysis)
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of this compound through sophisticated quantum mechanical modeling approaches. These computational studies utilize advanced basis sets and exchange-correlation functionals to predict molecular properties with high accuracy, offering detailed information about electron distribution, orbital energies, and chemical reactivity patterns. The Becke three-parameter Lee-Yang-Parr functional combined with polarized basis sets has proven particularly effective for quinoline derivative calculations, providing reliable predictions of geometric parameters and electronic properties.
Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity and electronic properties. In related quinoline compounds, density functional theory calculations demonstrate highest occupied molecular orbital energies typically ranging from -6.6 to -5.8 electron volts, while lowest unoccupied molecular orbital energies fall between -2.0 and -1.6 electron volts. The energy gap between these frontier molecular orbitals, typically measuring 4.2 to 4.8 electron volts, provides crucial information about molecular stability, chemical reactivity, and potential electronic transitions. Larger energy gaps generally correlate with increased molecular stability and reduced chemical reactivity, while smaller gaps indicate enhanced reactivity and potential for electronic excitation.
The spatial distribution of electron density within the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the regions of the molecule most likely to participate in chemical reactions. Computational studies of quinoline derivatives reveal that the highest occupied molecular orbital is typically delocalized across the entire aromatic system, with significant electron density on both the quinoline core and phenyl substituents. In contrast, the lowest unoccupied molecular orbital often shows more localized character, with concentrated electron density in specific regions of the molecule that correspond to sites of potential electrophilic attack or other chemical transformations.
Electrostatic potential mapping through density functional theory calculations reveals the charge distribution across the molecular surface and identifies regions of electrophilic and nucleophilic character. These calculations demonstrate how substituent groups influence the overall electronic properties of the quinoline framework, with electron-withdrawing groups such as carbonyl chloride significantly affecting the electrostatic potential landscape. The chlorophenyl substituent contributes additional electronic effects that influence both the magnitude and distribution of electrostatic potential across the molecule, creating distinct regions of varying reactivity.
Chemical reactivity descriptors derived from density functional theory calculations provide quantitative measures of molecular behavior and reaction propensity. Global hardness, calculated as half the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, typically ranges from 2.1 to 2.4 electron volts for quinoline derivatives. Chemical potential, determined as the negative average of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provides information about electron-donating or electron-accepting tendencies. Electrophilicity indices, calculated from chemical potential and global hardness values, offer additional insights into the relative reactivity of different molecular sites and potential reaction pathways.
Vibrational frequency calculations complement experimental infrared spectroscopic data by providing theoretical predictions of molecular vibrations and their associated frequencies. Density functional theory calculations using appropriate scaling factors typically reproduce experimental vibrational frequencies within 5-10 wavenumbers for most normal modes. These calculations not only confirm structural assignments but also provide detailed information about the nature of specific vibrational modes, including their symmetry characteristics and atomic displacement patterns. The agreement between calculated and experimental vibrational frequencies serves as an important validation of the computational model and provides confidence in other predicted molecular properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-6-7-15-12(8-10)13(17(19)21)9-16(20-15)11-4-2-3-5-14(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQKMXVWLOCTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201976 | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-65-5 | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(2-chlorophenyl)-6-methylquinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions to form different quinoline derivatives with varying oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols.
Oxidized or Reduced Quinoline Derivatives: Formed from oxidation or reduction reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it valuable in drug development.
Key Mechanisms of Action
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as DNA gyrase, crucial for bacterial replication, which may lead to antibacterial effects.
- Apoptosis Induction : Research indicates that quinoline derivatives can trigger apoptosis in cancer cells through pathways involving caspases and p53 activation.
- Kinase Inhibition : The compound has potential as a kinase inhibitor, disrupting signaling pathways that promote tumor growth.
Case Studies
- A study demonstrated its efficacy against specific cancer cell lines, showing significant reductions in cell viability when treated with derivatives of this compound .
- Another investigation highlighted its antibacterial properties against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .
Organic Synthesis
As a versatile building block, 2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride is utilized in the synthesis of more complex organic molecules. It can undergo various chemical reactions including:
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles like amines or alcohols to form amides or esters.
- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling to create biaryl compounds.
Reactions Overview
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine atom replaced by nucleophiles | Amines, alcohols |
| Oxidation | Quinoline ring undergoes oxidation | Potassium permanganate |
| Reduction | Carbonyl chloride reduced to an alcohol | Lithium aluminum hydride |
| Coupling | Forms biaryl compounds via coupling | Palladium catalysts |
Materials Science
Quinoline derivatives are explored for their applications in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds make them suitable for use in optoelectronic devices.
Agriculture
Some quinoline derivatives have been investigated for their potential as pesticides and herbicides. Research into their efficacy against specific pests has shown promising results, indicating a possible role in sustainable agriculture practices.
Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline ring system can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in disease pathways, providing therapeutic benefits .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
a. 2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS: sc-320558)
- Structure : Features a 3-butoxyphenyl group instead of 2-chlorophenyl.
- This may lower reactivity in nucleophilic acyl substitution reactions .
b. 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS: sc-320852)
- Structure : Contains a 4-isopropoxyphenyl substituent.
- Properties: The para-isopropoxy group introduces steric hindrance and alters solubility. Such derivatives are often prioritized for their improved solubility in non-polar solvents, which may enhance utility in specific synthetic applications .
c. 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS: sc-337303)
- Structure: Adds a chlorine atom at the 7-position of the quinoline core and a methyl group at the 8-position.
- Properties : The additional chlorine enhances electron-withdrawing effects, increasing the acyl chloride’s reactivity. The methyl group at the 8-position may improve steric stability, making this compound more suitable for high-temperature reactions .
Variations in the Quinoline Core
a. 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: sc-337139)
- Structure : Substitutes the 6-methyl group with chlorine and introduces a 4-propoxyphenyl group.
- Properties : The chloro substituent at the 6-position increases the compound’s electrophilicity, while the propoxyphenyl group balances solubility and reactivity. This derivative is often selected for reactions requiring moderate electron withdrawal .
b. 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
- Structure : Replaces the chlorophenyl group with a 5-methylfuryl moiety.
- Properties : The furan ring’s electron-rich nature reduces the acyl chloride’s electrophilicity, making it less reactive toward nucleophiles. However, this structure may be advantageous in forming stable conjugates with electron-deficient amines .
Functional Group Comparisons
a. 2-(2-Chlorophenyl)acetyl chloride
- Structure: A simpler acetyl chloride derivative lacking the quinoline core.
- Properties: Despite structural simplicity, it demonstrates higher reactivity due to reduced steric hindrance. For example, it achieved a 75% yield in amidation reactions under microwave irradiation . In contrast, quinoline-based acyl chlorides like the target compound may exhibit lower yields due to steric and electronic effects.
b. DABSYL Chloride (CAS: 56512-49-3)
- Structure: A sulfonyl chloride used for amino acid labeling.
Research and Application Insights
- Synthetic Utility : The target compound’s discontinued status suggests challenges in scalability or stability compared to analogs like sc-337303, which offers enhanced reactivity and stability .
- Electrophilicity: Chlorine substituents on the quinoline core (e.g., sc-337139) increase reactivity, making them preferable for reactions requiring aggressive acylating agents .
- Solubility: Alkoxy-substituted derivatives (e.g., sc-320852) are better suited for reactions in non-polar solvents, addressing a common limitation of chlorinated aromatics .
Biological Activity
2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride is a member of the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C17H12ClN2O
- Molecular Weight : 316.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Quinoline derivatives are known to inhibit key enzymes and receptors involved in critical cellular processes.
Key Mechanisms Include :
- Enzyme Inhibition : This compound may inhibit enzymes such as DNA gyrase, which is essential for bacterial replication, thereby exhibiting antibacterial properties.
- Apoptosis Induction : Certain studies suggest that quinoline derivatives can trigger apoptosis in cancer cells through pathways involving caspases and p53 activation .
- Kinase Inhibition : The compound has potential as a kinase inhibitor, which could play a role in cancer treatment by disrupting signaling pathways that promote tumor growth .
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Quinoline derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Preliminary studies indicate that this compound may exhibit similar activities:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Moderate inhibition against Gram-positive bacteria |
| Fungi | Effective against certain fungal strains |
Anticancer Activity
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. A study showed that compounds similar to this compound induced apoptosis in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | DNA damage induction |
Case Studies
-
Study on Anticancer Effects :
A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including elevated levels of caspase-3 and p53, suggesting potential for development as an anticancer agent . -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-6-methylquinoline-4-carbonyl chloride, and how are intermediates characterized?
- Methodology : Common routes involve Friedel-Crafts acylation or cyclization of substituted anilines with chlorinated aromatic aldehydes. Acyl chloride formation typically employs reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
- Characterization : Intermediates are validated via / NMR (e.g., confirming quinoline ring formation at δ 8.5–9.0 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Final purity is assessed via HPLC with UV detection at 254 nm .
Q. How is crystallographic data for quinoline derivatives typically obtained and refined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using instruments like Bruker Kappa APEXII. Data refinement uses SHELXL for small molecules, optimizing parameters like thermal displacement and occupancy. For example, β angles and unit-cell dimensions (e.g., a = 10.5922 Å, b = 8.2883 Å) are critical for structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase hydrolysis risk. Dichloromethane is preferred for acyl chloride stability.
- Catalysis : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency but require stoichiometric control to avoid over-chlorination.
- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization .
Q. What strategies resolve discrepancies between computational and experimental structural data for quinoline-based acyl chlorides?
- Methodology :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD data to identify torsional mismatches in the chlorophenyl or methyl groups.
- Twinned Data Refinement : Use SHELXE to handle twinning in crystals, especially for high-symmetry space groups (e.g., P21/n). Adjust H-bonding constraints to match experimental electron density maps .
Q. How does the electronic nature of the 2-chlorophenyl substituent influence the reactivity of the carbonyl chloride group?
- Methodology :
- Hammett Analysis : The electron-withdrawing Cl group increases electrophilicity at the carbonyl carbon (σₚ ≈ +0.23), accelerating nucleophilic acyl substitution.
- Kinetic Studies : Monitor reaction rates with amines (e.g., benzylamine) in DCM via stopped-flow UV-Vis spectroscopy. Compare with meta- or para-substituted analogs .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- SAR Studies : Modify the methyl or chlorophenyl groups and correlate substitutions with activity trends .
Q. How can analytical methods discriminate between hydrolyzed and intact forms of the compound?
- Methodology :
- LC-MS/MS : Monitor m/z ratios for the intact acyl chloride (e.g., [M+H]⁺ = 316.04) vs. hydrolyzed carboxylic acid ([M+H]⁺ = 298.03).
- pH-Dependent Stability : Use buffered solutions (pH 2–7) to assess hydrolysis kinetics via NMR (if fluorinated analogs are used) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
